molecular formula C21H27N7O B2810289 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-31-1

2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2810289
CAS No.: 2097895-31-1
M. Wt: 393.495
InChI Key: GBMDTYQLUUWDPA-UHFFFAOYSA-N
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Description

2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of pyridazinyl, piperidinyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinyl group: Starting with a suitable pyridazine derivative, tert-butyl groups are introduced via alkylation reactions.

    Piperidinyl group synthesis: The piperidinyl moiety is synthesized through cyclization reactions involving appropriate amine precursors.

    Pyrazolyl group attachment: The pyrazolyl group is introduced through condensation reactions with hydrazine derivatives.

    Final assembly: The different moieties are connected through nucleophilic substitution or coupling reactions under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst selection: Using efficient catalysts to speed up reactions and improve selectivity.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridazinyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions in cell signaling pathways.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutic Agents: Potential use as a therapeutic agent in treating diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Pathway Involvement: Affecting pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one shares similarities with other pyridazinyl and pyrazolyl compounds, such as:
    • 2-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
    • 2-{[1-(6-ethylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Uniqueness

  • Structural Features : The presence of the tert-butyl group and the specific arrangement of the pyridazinyl, piperidinyl, and pyrazolyl moieties make it unique.
  • Reactivity : Its reactivity profile may differ due to steric and electronic effects imparted by the tert-butyl group.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

2-[[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-21(2,3)17-5-6-18(24-23-17)26-13-9-16(10-14-26)15-28-20(29)8-7-19(25-28)27-12-4-11-22-27/h4-8,11-12,16H,9-10,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMDTYQLUUWDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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